1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

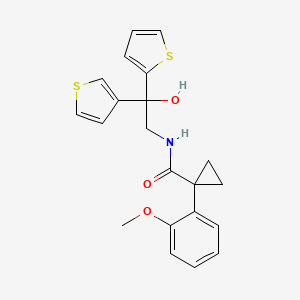

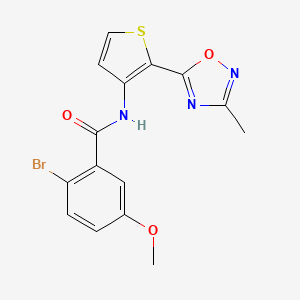

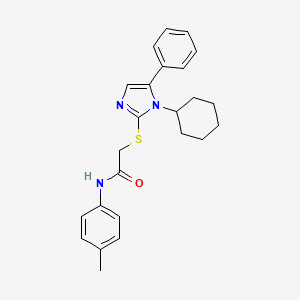

The compound “1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The 2-chlorobenzyl group and the imidothiocarbamate group are also present, which may contribute to the compound’s reactivity and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the 2-chlorobenzyl group, and the imidothiocarbamate group would all influence the compound’s shape and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The indole ring, the 2-chlorobenzyl group, and the imidothiocarbamate group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role .Aplicaciones Científicas De Investigación

Subheading Indole Derivatives and Hepatic Protection

Indole derivatives, including 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, are known for their significant roles in hepatic protection. These compounds, especially indole-3-carbinol (I3C) and its derivatives, exhibit a wide range of protective effects against chronic liver injuries such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. Their therapeutic activities stem from their ability to regulate transcription factors and signaling pathways, alleviate oxidative stress, modulate enzymes related to hepatitis viral replication, and provide immunomodulatory effects. This comprehensive protective mechanism highlights the potential of these indole derivatives in treating various liver-related disorders (Wang et al., 2016).

Synthesis and Therapeutic Applications

Subheading Synthesis of Indole Derivatives

The synthesis of indole derivatives, including this compound, is crucial for their application in therapeutic settings. Advanced methods for indole synthesis have been developed and refined, underscoring the significance of these compounds in medicinal chemistry. The myriad of synthetic approaches allows for the efficient production of indole derivatives, facilitating their use in various therapeutic applications, including as protective agents for liver health (Taber & Tirunahari, 2011).

Mecanismo De Acción

Target of Action

The compound “1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” is an indole derivative. Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways, again depending on the specific derivative and target .

Result of Action

Given that indole derivatives can have a wide range of biological activities, the effects could potentially be quite diverse .

Safety and Hazards

As with any chemical compound, handling “1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response guidelines .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S.HI/c17-13-7-3-1-5-11(13)9-20-10-15(21-16(18)19)12-6-2-4-8-14(12)20;/h1-8,10H,9H2,(H3,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGGNFTXHDQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N)Cl.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClIN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

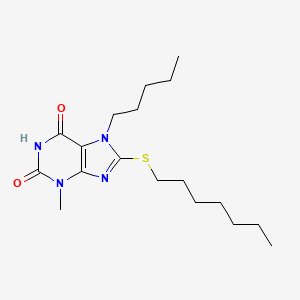

![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)

![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)

![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)